K252d K252d K252d is an indolocarbazole alkaloid found in Nocardiopsis. It is a PKC inhibitor that inhibits PKC isolated from rat brain (IC50 = 350 nM). It also inhibits calcium- and calmodulin-dependent phosphodiesterase isolated from bovine heart (IC50 = 46.2 µM).
K252d is an indolocarbazole alkaloid found in Nocardiopsis. It is a PKC inhibitor that inhibits PKC isolated from rat brain, as well as, calcium- and calmodulin-dependent phosphodiesterase isolated from bovine heart.
Brand Name: Vulcanchem
CAS No.: 105114-22-5
VCID: VC0531529
InChI: InChI=1S/C26H23N3O5/c1-11-22(30)23(31)24(32)26(34-11)29-16-9-5-3-7-13(16)18-19-14(10-27-25(19)33)17-12-6-2-4-8-15(12)28-20(17)21(18)29/h2-9,11,22-24,26,28,30-32H,10H2,1H3,(H,27,33)/t11-,22-,23+,24+,26+/m0/s1
SMILES: CC1C(C(C(C(O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O
Molecular Formula: C26H23N3O5
Molecular Weight: 457.5 g/mol

K252d

CAS No.: 105114-22-5

Cat. No.: VC0531529

Molecular Formula: C26H23N3O5

Molecular Weight: 457.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

K252d - 105114-22-5

Specification

CAS No. 105114-22-5
Molecular Formula C26H23N3O5
Molecular Weight 457.5 g/mol
IUPAC Name 3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one
Standard InChI InChI=1S/C26H23N3O5/c1-11-22(30)23(31)24(32)26(34-11)29-16-9-5-3-7-13(16)18-19-14(10-27-25(19)33)17-12-6-2-4-8-15(12)28-20(17)21(18)29/h2-9,11,22-24,26,28,30-32H,10H2,1H3,(H,27,33)/t11-,22-,23+,24+,26+/m0/s1
Standard InChI Key FYQXRIMLEOPQQP-DDWDLLSFSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O
SMILES CC1C(C(C(C(O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

K252d has a molecular weight of 457.48 g/mol and an IUPAC name of 7-hydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.0²,¹⁰.0⁴,⁹.0¹¹,¹⁵.0¹⁷,²²]tricosa-1,4(9),5,7,10,15,17,19,21-nonaen-12-one . Its structure comprises:

  • A hexacyclic indolocarbazole aglycone (K252c) with two indole subunits fused to a pyrrolocarbazole system.

  • An α-L-rhamnose sugar (6-deoxy-mannopyranose) linked via a C–N bond to the N-13 position of the aglycone .

The stereochemistry of the rhamnose moiety is critical for bioactivity, with configurations at C-2 (R), C-3 (R), C-4 (R), C-5 (R), and C-6 (S) . Key spectroscopic data include:

  • HRESIMS: m/z 457.1638 [M + H]+^+ .

  • 1^1H NMR: Signals at δ 9.05 (exchangeable proton at C-3-OH), δ 5.20 (H-1' of rhamnose), and δ 1.25 (C-6' methyl) .

Discovery and Natural Occurrence

K252d was first identified in 1986 from Nocardiopsis sp. K-290 during a screen for PKC inhibitors . It coexists with related indolocarbazoles (e.g., K252a, K252b, K252c) in microbial fermentations, differing by hydroxylation and glycosylation patterns . Marine-derived Streptomyces strains, such as OUCMDZ-3118, also produce K252d when fed 5-hydroxy-L-tryptophan, yielding derivatives like 3-hydroxy-K252d .

Biosynthesis and Synthetic Modifications

Precursor-Directed Biosynthesis

Feeding Streptomyces OUCMDZ-3118 with 5-hydroxy-L-tryptophan generates hydroxylated analogs like 3-hydroxy-K252d, demonstrating the plasticity of indolocarbazole biosynthesis .

Biological Activities and Mechanisms

Protein Kinase Inhibition

K252d inhibits PKC (IC50_{50} = 0.18 μM) and calcium/calmodulin-dependent phosphodiesterase (IC50_{50} = 1.2 μM) . Unlike staurosporine, it shows selectivity for conventional PKC isoforms (α, β, γ) over novel isoforms (δ, ε) .

Cell LineIC50_{50} (μM)Reference
A549 (lung)1.2 ± 0.05
MCF-7 (breast)1.6 ± 0.09
K562 (leukemia)>10

Mechanistically, it induces apoptosis by:

  • Inhibiting topoisomerase IIα, causing DNA double-strand breaks .

  • Downregulating antiapoptotic proteins (e.g., Bcl-2) .

Structure-Activity Relationships (SAR)

  • Sugar moiety: Removal of rhamnose (as in K252c) reduces PKC inhibition 10-fold .

  • C-3 hydroxylation: 3-hydroxy-K252d retains cytotoxicity but shows altered kinase selectivity .

  • N-glycosylation: Essential for membrane permeability and target engagement .

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